molecular formula C9H11F2NO B2833096 1-[3-(Difluoromethoxy)phenyl]ethanamine CAS No. 1431967-71-3; 926263-64-1

1-[3-(Difluoromethoxy)phenyl]ethanamine

Cat. No.: B2833096
CAS No.: 1431967-71-3; 926263-64-1
M. Wt: 187.19
InChI Key: KXLKJIXCWFZYIE-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS No. 926263-64-1) is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂NO and a molar mass of 187.19 g/mol . Its structure comprises a phenyl ring substituted with a difluoromethoxy (–OCF₂H) group at the meta position and an ethanamine (–CH₂CH₂NH₂) side chain. The difluoromethoxy group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLKJIXCWFZYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926263-64-1
Record name 1-[3-(difluoromethoxy)phenyl]ethan-1-amine
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Scientific Research Applications

Research indicates that 1-[3-(difluoromethoxy)phenyl]ethanamine exhibits significant interactions with neurotransmitter systems, particularly serotonin and norepinephrine. These interactions suggest potential therapeutic applications in treating various psychiatric and neurological disorders:

  • Serotonin Receptor Interaction : The compound's binding affinity to serotonin receptors may indicate its role in mood regulation and anxiety responses. Studies have shown that it can modulate serotonin levels, potentially making it useful in treating depression and anxiety disorders .
  • Norepinephrine Transporter Interaction : Its interaction with norepinephrine transporters suggests possible applications in treating attention-deficit hyperactivity disorder (ADHD). By influencing norepinephrine levels, the compound may help improve focus and reduce impulsivity in affected individuals .

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • In Vitro Studies : Research has demonstrated that the compound binds effectively to specific receptor sites, indicating its potential mechanism of action. For instance, a study showed its efficacy in modulating serotonin receptor activity, which is crucial for mood regulation .
  • Animal Models : In vivo studies using animal models have suggested that the compound can produce antidepressant-like effects, supporting its potential use in clinical settings for mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-[3-(Difluoromethoxy)phenyl]ethanamine with key analogs based on substituent type, position, and physicochemical properties:

Compound Name Substituent(s) & Position Molecular Formula Molar Mass (g/mol) CAS No. Key Differences
This compound –OCF₂H (meta) C₉H₁₁F₂NO 187.19 926263-64-1 Reference compound
1-[4-(Difluoromethoxy)phenyl]ethanamine –OCF₂H (para) C₉H₁₁F₂NO 187.19 N/A Para-substitution alters steric interactions
(S)-1-(3,5-Difluorophenyl)ethanamine –F (meta, para) C₈H₉F₂N 169.16 771465-40-8 Difluoro substitution increases polarity
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl –Cl (meta), –F (ortho) C₈H₈ClF₂N·HCl 230.06 1253792-97-0 Chloro substituent enhances electronegativity
2-[3-(Difluoromethoxy)phenyl]ethanamine –OCF₂H (meta), –CH₂NH₂ C₉H₁₁F₂NO 187.19 771581-13-6 Ethylamine chain vs. ethanamine
(1S)-1-[3-(Trifluoromethyl)phenyl]ethanamine –CF₃ (meta) C₉H₁₀F₃N 189.18 127852-30-6 Trifluoromethyl group increases lipophilicity
Key Observations:
  • Halogen vs. Fluorinated Alkoxy Groups : Chloro-fluoro analogs (e.g., (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl) have higher electronegativity, while trifluoromethyl groups (e.g., 127852-30-6) enhance metabolic stability .
  • Chain Length : 2-[3-(Difluoromethoxy)phenyl]ethanamine differs in amine chain length, which may influence solubility and pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for 1-[3-(Difluoromethoxy)phenyl]ethanamine, and how can purity be ensured?

  • Methodological Answer : Reductive amination is a common method for synthesizing aryl-ethanamine derivatives. For example, reductive amination of 3-(difluoromethoxy)benzaldehyde with nitroethane followed by catalytic hydrogenation could yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended to isolate the amine. Characterization should include 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Use a combination of 1^1H NMR (to identify aromatic protons and ethanamine CH2_2-NH2_2 groups), 19^19F NMR (to confirm difluoromethoxy substituents), and FT-IR (for NH2_2 stretching vibrations at ~3300 cm1^{-1}). Cross-validation with computational tools like Gaussian for predicted NMR chemical shifts or collision cross-sectional analysis (CCS) can resolve ambiguities in spectral interpretation .

Q. What safety protocols should be followed given limited hazard data?

  • Methodological Answer : Default to OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Monitor for decomposition via TLC or GC-MS, as fluorinated compounds may release HF under thermal stress .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during characterization?

  • Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. For example, the difluoromethoxy group’s conformational flexibility may split NMR peaks. Use variable-temperature NMR to observe dynamic processes or employ X-ray crystallography (if crystalline) for unambiguous structural confirmation. Computational DFT studies (e.g., B3LYP/6-311+G(d,p)) can model rotamer populations and predict NMR shifts .

Q. What strategies mitigate low yields in reductive amination for this compound?

  • Methodological Answer : Optimize reaction conditions:
  • Use sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 5–6 (acetic acid buffer) for imine stabilization.
  • Microwave-assisted synthesis (e.g., 100°C, 20 min) enhances reaction efficiency.
  • Add molecular sieves (3Å) to scavenge water and shift equilibrium toward imine formation .

Q. How to design bioactivity studies when existing pharmacological data is scarce?

  • Methodological Answer : Leverage structural analogs (e.g., trifluoromethoxy-substituted ethanamines) as reference compounds. Perform ligand-based virtual screening (e.g., using ZINC databases) to predict binding to targets like monoamine oxidases or serotonin receptors. Validate via in vitro assays (e.g., MAO-B inhibition) with positive controls (e.g., selegiline) and dose-response curves .

Q. What computational approaches predict environmental persistence or toxicity?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). For in silico toxicity, apply Derek Nexus or ProTox-II to flag potential mutagenicity or hepatotoxicity. Experimental validation via Ames test (OECD 471) or zebrafish embryo toxicity assay (FET) is recommended if computational results raise concerns .

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